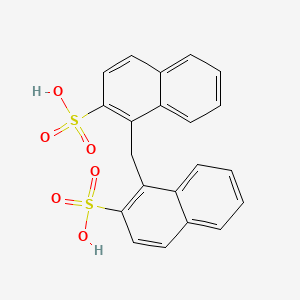

Methylenebisnaphthalene-2-sulphonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31154-87-7 |

|---|---|

Molecular Formula |

C21H16O6S2 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

1-[(2-sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |

InChI Key |

DQBNLFRFALCILS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Methylenebisnaphthalene 2 Sulphonic Acid

Industrial-Scale Synthetic Routes and Mechanistic Investigations

The industrial production of Methylenebisnaphthalene-2-sulphonic acid is a well-established process primarily centered on a two-stage chemical transformation: the sulfonation of naphthalene (B1677914) followed by condensation with formaldehyde (B43269). The control of reaction conditions during these stages is critical to ensure a high yield and purity of the final product.

Sulfonation of Naphthalene Precursors and Subsequent Formaldehyde Condensation Reactions

The synthesis begins with the electrophilic aromatic substitution reaction of naphthalene using a sulfonating agent, typically concentrated sulfuric acid or oleum. google.comresearchgate.netgoogle.com This reaction is highly sensitive to temperature, which dictates the isomeric composition of the resulting naphthalenesulphonic acid. researchgate.netstackexchange.com

The sulfonation of naphthalene is a reversible reaction where temperature governs the product distribution between the kinetic and thermodynamic isomers. stackexchange.com

Kinetic Control (Low Temperature): At lower temperatures, generally between 35-90°C, the reaction favors the formation of naphthalene-1-sulphonic acid, the kinetically controlled product. This isomer is formed faster because its reaction intermediate is more stable. researchgate.netstackexchange.com

Thermodynamic Control (High Temperature): To obtain the desired naphthalene-2-sulphonic acid precursor, the reaction is conducted at higher temperatures, typically around 160-165°C. researchgate.netchemicalbook.com Under these conditions, the reaction reaches equilibrium, favoring the formation of the more thermodynamically stable naphthalene-2-sulphonic acid, which has less steric hindrance. stackexchange.comwikipedia.org The process often involves heating for several hours to ensure the conversion of the 1-isomer to the more stable 2-isomer. google.com Any remaining unstable α-naphthalenesulphonic acid can be removed by hydrolysis at 140-150°C, which converts it back to naphthalene that can be removed. chemicalbook.com

Once naphthalene-2-sulphonic acid is formed, the second stage involves a condensation reaction with formaldehyde under acidic conditions. researchgate.netgoogle.com This step links the naphthalene sulfonic acid units together via methylene (B1212753) bridges, forming the polymeric structure of this compound. wikipedia.org The temperature for this condensation step is typically controlled around 100-120°C to prevent the volatilization of formaldehyde and to manage the reaction rate. researchgate.net The acidity of the system is a crucial parameter; excessive acidity can lead to explosive polymerization and yield a product with poor water solubility. researchgate.net The final product is often neutralized with an alkali, such as sodium hydroxide (B78521), to produce the corresponding salt. researchgate.netgoogle.com

| Parameter | Sulfonation Stage | Condensation Stage | Source |

|---|---|---|---|

| Reactants | Naphthalene, Sulfuric Acid (96-98%) or Oleum | β-Naphthalene Sulphonic Acid, Formaldehyde | google.comresearchgate.netgoogle.com |

| Temperature | 160-165°C | 100-120°C | researchgate.net |

| Duration | 2-12 hours | ~5.5 hours | google.comresearchgate.netgoogle.com |

| Key Control Factor | Temperature (to favor β-isomer) | System Acidity | researchgate.netstackexchange.com |

Catalytic Systems and Reaction Modifiers in this compound Synthesis

The synthesis of this compound does not typically employ catalysts in the traditional sense, such as metallic catalysts. Instead, the reaction environment and the reagents themselves act as promoters and modifiers.

In the sulfonation stage, the sulfuric acid acts as both a reactant and the acidic catalyst for the electrophilic substitution. The primary modifier is temperature, which is used to control the isomeric product ratio. researchgate.netstackexchange.com

During the condensation stage, the residual sulfuric acid from the sulfonation step provides the necessary acidic environment to catalyze the reaction between naphthalene-2-sulphonic acid and formaldehyde. researchgate.net However, certain additives can be considered reaction modifiers. For instance, some industrial processes may involve the use of phenolic compounds during the condensation step. google.com Additionally, entrainers such as hexane (B92381) have been patented for use to regulate the total acidity during the condensation reaction, thereby controlling the polymerization process. google.com

Kinetic Studies and Process Optimization Strategies in Research Settings

Research into the synthesis of this compound has focused on understanding the reaction kinetics to optimize process efficiency and product quality.

Kinetic Studies: The most significant kinetic aspect is the formation of the naphthalene-2-sulphonic acid precursor. As previously noted, the sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. stackexchange.com The transition state leading to the 1-isomer has a lower activation energy, making its formation faster. stackexchange.com However, the 2-isomer is sterically less hindered and thus more stable. By conducting the reaction at high temperatures, the reversibility of the sulfonation allows the product mixture to equilibrate, favoring the accumulation of the thermodynamically preferred 2-isomer. stackexchange.com

Process Optimization Strategies: Several strategies have been developed to optimize the industrial production process:

Temperature Control: Precise control of the sulfonation temperature at approximately 160°C is paramount to maximize the yield of the β-naphthalene sulfonic acid. researchgate.net

Acidity Management: Careful management of the system's acidity during condensation is critical to prevent runaway polymerization and ensure the desired degree of condensation and solubility of the final product. researchgate.net

By-product Removal: The introduction of a hydrolysis step (adding a small amount of water and maintaining a temperature of 150°C) helps to decompose the unwanted naphthalene-1-sulphonic acid, improving the purity of the precursor. google.comgoogle.com

Water Removal: The use of a vacuum during the sulfonation reaction can effectively remove the water generated, driving the reaction forward. google.com

Reaction Monitoring: In research and advanced manufacturing settings, techniques like high-pressure liquid chromatography (HPLC) are used to monitor the composition of the reaction mixture. This allows for the reaction to be terminated precisely when the concentration of naphthalene-2-sulphonic acid reaches its maximum, which typically occurs after 8 to 12 hours of heating. google.com

Laboratory-Scale Synthesis and Advanced Purification Techniques for Research Applications

For research purposes, laboratory-scale synthesis of this compound follows the same fundamental principles as industrial production but often incorporates more refined purification techniques to achieve high-purity materials for analysis and specialized applications.

A typical laboratory procedure involves gradually adding finely ground naphthalene to concentrated sulfuric acid pre-heated to around 100°C. prepchem.com The mixture is then heated to 160-170°C for an extended period, often up to 12 hours, to ensure the formation of the thermodynamic 2-isomer. prepchem.com After cooling, the reaction mixture is poured into water. prepchem.com

Purification of the resulting product is a critical step. The crude product contains a mixture of the desired 2-isomer, the undesired 1-isomer, and various di- and tri-sulphonic acids. google.com Advanced purification techniques include:

Isomer Hydrolysis: As in the industrial process, the unwanted naphthalene-1-sulphonic acid is selectively removed by hydrolysis.

Crystallization of Salts: A common and effective purification method is the conversion of the sulfonic acids into their salts, which often have significantly different solubilities. Calcium oxide or sodium carbonate can be added to the aqueous solution of the crude product. prepchem.com This precipitates calcium sulfate (B86663) and, upon cooling and concentration, allows for the crystallization of the calcium or sodium salt of naphthalene-2-sulphonic acid. prepchem.com The salt can then be isolated by filtration and, if desired, converted back to the acid form. prepchem.com

Belching Technique: For obtaining "super pure material," a method referred to as the "belching technique" has been reported, although specific details of this procedure are not widely available in the literature. scispace.com

Green Chemistry Principles and Sustainable Approaches in this compound Production

The traditional synthesis of this compound presents several environmental challenges, primarily due to the use of large quantities of concentrated sulfuric acid and the high-temperature conditions required. The application of green chemistry principles offers potential pathways to develop more sustainable production methods.

While specific green routes for this compound are not extensively documented, general green chemistry strategies could be applied:

Alternative Catalysts: A key goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives. The use of solid acid catalysts that can be easily recovered and recycled could potentially replace the large excess of sulfuric acid, reducing acidic waste. Methanesulfonic acid (MSA) is known as a biodegradable and less corrosive strong acid catalyst in other organic syntheses, presenting a possible, though currently unexplored, alternative. orientjchem.orgrsc.org

Energy Efficiency: The high temperatures required for the sulfonation step result in significant energy consumption. The exploration of alternative energy sources, such as microwave irradiation, has been shown in other chemical processes to dramatically reduce reaction times and energy input. mdpi.com

Waste Valorization: A significant step towards sustainability is the utilization of waste streams. Some processes have been developed that use waste acid solutions containing mixtures of naphthalenesulphonic acids from other chemical manufacturing as the starting material for producing naphthalene-2-sulphonic acid, representing an effective form of waste valorization. google.com

Solvent Reduction: The sulfonation and condensation reactions are often performed without an additional solvent, which aligns with the green principle of minimizing solvent use. However, purification steps can involve solvents, and a shift towards greener, more benign solvent choices is a potential area for improvement.

The implementation of these green chemistry principles could lead to a more environmentally friendly and economically viable production process for this compound in the future.

Advanced Spectroscopic and Structural Elucidation of Methylenebisnaphthalene 2 Sulphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of Methylenebisnaphthalene-2-sulphonic acid in solution. It provides precise information about the chemical environment of each atom, enabling the confirmation of the compound's connectivity and conformational features.

While a complete, publicly available, assigned spectrum for the isolated this compound is not readily found in the literature, the expected chemical shifts can be inferred from the known spectra of naphthalenesulfonic acid and related derivatives. acs.org The proton (¹H) NMR spectrum would feature distinct signals for the aromatic protons on the naphthalene (B1677914) rings and a characteristic signal for the methylene (B1212753) bridge protons. The carbon-¹³ (¹³C) NMR spectrum would similarly show unique resonances for each carbon atom, including those of the naphthalene rings, the methylene bridge, and the carbons bearing the sulfonic acid groups.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Naphthalene Aromatic CH | 7.0 - 9.0 | 120 - 140 | The exact shifts are highly dependent on the position relative to the sulfonate and methylene bridge substituents. |

| Methylene Bridge CH₂ | 4.0 - 5.0 | 30 - 40 | A singlet in the ¹H NMR spectrum, its position indicates the connection between two electron-withdrawing aromatic systems. |

| Naphthalene Quaternary C | N/A | 125 - 150 | Includes carbons at the ring junctions and those bonded to the sulfonate and methylene groups. |

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

For unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple aromatic protons, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the naphthalene rings, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

In the solid state, this compound and its oligomers exist in complex aggregated forms. Solid-state NMR (ssNMR) is a powerful tool for probing the structure and dynamics of such materials without the need for dissolution. auremn.org.br By analyzing parameters like chemical shift anisotropy and dipolar couplings, ssNMR can provide information on:

The packing and intermolecular interactions between adjacent naphthalene rings.

The conformation of the methylene bridge in the solid state.

The nature of the hydrogen bonding network involving the sulfonic acid groups and any water molecules present. koreascience.kr

Studies on related sulfonated aromatic polymers have utilized ssNMR to understand chain mobility and the strong interactions between polymer chains that arise from the sulfonic acid groups. auremn.org.br

Mass Spectrometry (MS) for Oligomerization and Derivatization Studies (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry is the primary technique for analyzing the oligomeric distribution in sulfonated naphthalene-formaldehyde condensates, where this compound is the dimer (n=2). nih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for ionizing these large, non-volatile molecules without causing fragmentation. nih.govosti.gov

ESI-MS: This is a highly effective method for analyzing these compounds from a liquid stream, often coupled with liquid chromatography (LC). nih.govresearchgate.net In ESI-MS analysis of sulfonated naphthalene-formaldehyde condensates, a series of multiply charged negative ions ([M - nH]ⁿ⁻) are typically observed, corresponding to the different degrees of condensation (dimer, trimer, tetramer, etc.). datapdf.com The number of negative charges often corresponds to the number of sulfonate groups in the oligomer. datapdf.com

MALDI-TOF-MS: MALDI coupled with a Time-of-Flight (TOF) analyzer is well-suited for characterizing mixtures of polymers and oligomers. nih.govresearchgate.net It can provide rapid information on the molecular weight distribution of the condensate mixture, allowing for the identification of this compound and higher-order oligomers.

X-ray Diffraction (XRD) for Crystalline State and Supramolecular Assembly Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a compound in its crystalline state. If a suitable single crystal of this compound could be grown, single-crystal XRD would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would reveal:

The exact conformation of the molecule in the solid state.

The detailed arrangement of molecules in the crystal lattice.

The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the sulfonic acid groups and π-stacking between the naphthalene rings.

While no public crystal structure for this compound is currently available, XRD studies on related naphthalenesulfonic acid derivatives have provided valuable insights into their supramolecular assemblies. ebi.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are complementary and are used to identify key functional groups and probe intermolecular interactions. nih.govthermofisher.com

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. The FT-IR spectrum of this compound would be dominated by strong absorptions from the sulfonic acid group.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds, making it excellent for observing the vibrations of the aromatic naphthalene rings.

A study on naphthalene sulfonic acid formaldehyde (B43269) condensates identified key vibrational bands that would also be characteristic of the dimer. researchgate.net

Interactive Table: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Technique |

| ~3400 | O-H stretching (in SO₃H and absorbed H₂O) | FT-IR |

| ~3100-3000 | Aromatic C-H stretching | FT-IR, Raman |

| ~2950-2850 | Methylene C-H stretching | FT-IR, Raman |

| ~1600-1450 | Aromatic C=C ring stretching | FT-IR, Raman |

| ~1200-1100 | S=O asymmetric stretching | FT-IR |

| ~1050-1000 | S=O symmetric stretching | FT-IR |

| ~700-600 | C-S stretching | FT-IR, Raman |

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques that couple a separation method with a spectroscopic detector are essential for analyzing complex mixtures containing this compound.

LC-MS: Liquid Chromatography-Mass Spectrometry is the premier technique for the analysis of sulfonated naphthalene-formaldehyde condensates. nih.govresearchgate.net An ion-pair or reversed-phase LC method can separate the oligomers based on their size and polarity, after which the mass spectrometer provides definitive identification and quantification of each component, including the this compound dimer. nih.govdatapdf.com

GC-MS: Gas Chromatography-Mass Spectrometry is generally not suitable for the direct analysis of this compound due to its high polarity and low volatility. However, analysis via GC-MS would be possible following a chemical derivatization step to convert the polar sulfonic acid groups into more volatile esters. acs.orggcms.cz This approach is less common for this class of compounds compared to the more direct LC-MS methods. osti.gov

Theoretical and Computational Investigations of Methylenebisnaphthalene 2 Sulphonic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic configuration and predicting chemical reactivity.

For a molecule such as Methylenebisnaphthalene-2-sulphonic acid, DFT methods, particularly with hybrid functionals like B3LYP, are often employed to balance computational cost and accuracy. nih.govresearchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic properties.

Molecular orbital (MO) analysis is crucial for understanding the electronic behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Charge distribution studies, often visualized through molecular electrostatic potential (MEP) maps, reveal the electron-rich and electron-poor regions of the molecule. In this compound, the sulphonic acid groups are expected to be highly electronegative, creating regions of negative electrostatic potential, while the naphthalene (B1677914) rings will have regions of varying electron density. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Molecular Orbital Data for this compound This table is illustrative and based on typical values for similar aromatic sulfonic acids.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.8 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to elucidate the mechanisms of reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies. researchgate.net This provides a detailed, step-by-step understanding of how the reaction proceeds. For example, the synthesis of this compound involves the condensation of naphthalene-2-sulfonic acid with formaldehyde (B43269). wikipedia.org Computational modeling could be used to investigate the mechanism of this electrophilic aromatic substitution reaction, providing insights into the roles of catalysts and the stability of reaction intermediates.

Molecular Dynamics Simulations for Solution Behavior and Conformational Dynamics

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. mdpi.com MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

For this compound in an aqueous solution, MD simulations can reveal how the molecule interacts with water molecules, how it influences the structure of the surrounding solvent, and its conformational flexibility. The two naphthalene rings are connected by a methylene (B1212753) bridge, and MD simulations can explore the rotational freedom around this bridge and the resulting conformational landscape of the molecule. This is important for understanding its physical properties and how it interacts with other molecules in solution.

Quantitative Structure-Reactivity Relationships (QSRR) from Computational Approaches

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a molecule with its reactivity. These models are built using a set of molecules with known reactivities and a series of calculated molecular descriptors.

For a series of related naphthalenesulfonic acid derivatives, computational approaches can be used to calculate a wide range of descriptors, such as electronic properties (e.g., HOMO-LUMO energies, Mulliken charges), steric properties (e.g., molecular volume, surface area), and thermodynamic properties. By correlating these descriptors with experimentally determined reactivity data, a QSRR model can be developed to predict the reactivity of new, untested compounds.

Modeling of Supramolecular Interactions and Self-Assembly Processes

This compound has the potential to participate in supramolecular interactions and self-assembly processes due to its aromatic rings and polar sulphonic acid groups. The naphthalene moieties can engage in π-π stacking interactions, while the sulphonic acid groups can form hydrogen bonds. mdpi.com

Computational modeling can be used to investigate these non-covalent interactions and predict how molecules of this compound might self-assemble in solution or in the solid state. Techniques such as molecular docking and molecular dynamics simulations can be used to explore the formation of dimers, oligomers, or larger aggregates, providing insights into the forces that drive these self-assembly processes. nih.gov

Reactivity and Functionalization Strategies of Methylenebisnaphthalene 2 Sulphonic Acid

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to its fused-ring structure, which can better stabilize the carbocation intermediate (also known as a sigma complex). youtube.compearson.com In general, naphthalene preferentially undergoes electrophilic attack at the α-position (C1) under kinetically controlled conditions, as this pathway proceeds through a more stable carbocation intermediate where aromaticity is preserved in the adjacent ring. pearson.com However, the substitution pattern in Methylenebisnaphthalene-2-sulphonic acid is more complex due to the directing effects of the pre-existing substituents on each naphthalene ring.

The two primary substituents influencing further reactions are the sulfonic acid group (-SO₃H) at the 2-position and the methylene (B1212753) bridge (-CH₂-) at the 1-position. Their directing effects are summarized below:

Sulfonic Acid Group (-SO₃H): This group is strongly electron-withdrawing and deactivating. It directs incoming electrophiles to the meta positions relative to itself, which are positions 5 and 7.

Methylene Bridge (-CH₂-): As an alkyl-type group, the methylene bridge is weakly electron-donating and activating. It directs incoming electrophiles to the ortho and para positions. The ortho position is C2 (already occupied), and the para position is C4.

The net outcome of an electrophilic attack on the naphthalene core of this compound depends on the interplay of these competing effects and the reaction conditions. For instance, further sulfonation of naphthalene-2-sulfonic acid can yield products like 2,6- and 2,7-naphthalenedisulfonic acids, demonstrating that substitution can be directed to the second ring. wikipedia.orggoogle.com Nitration, another common EAS reaction, would also be expected to follow these directing principles, leading to a mixture of isomers. pearson.com

| Substituent on Naphthalene Ring | Electronic Effect | Influence on Reactivity | Favored Positions for Electrophilic Attack |

|---|---|---|---|

| Methylene Bridge (-CH₂-) at C1 | Electron-donating (+I) | Activating | C4 (para) |

| Sulfonic Acid (-SO₃H) at C2 | Electron-withdrawing (-M, -I) | Deactivating | C5, C7 (meta) |

Functionalization via Chemical Modifications of the Sulfonic Acid Groups

The sulfonic acid (-SO₃H) groups are highly polar, acidic functional groups that serve as primary sites for chemical modification. These transformations are crucial for altering the molecule's physical properties or for preparing it for subsequent reactions. The conversion of the sulfonic acid into more reactive intermediates, such as sulfonyl chlorides, is a common and pivotal strategy.

Key modifications include:

Formation of Sulfonyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid groups into sulfonyl chloride (-SO₂Cl) moieties. This is analogous to the conversion of carboxylic acids to acyl chlorides.

Formation of Sulfonamides: The resulting sulfonyl chlorides are versatile intermediates that can readily react with ammonia, primary amines, or secondary amines to yield the corresponding sulfonamides (-SO₂NR₂).

Formation of Sulfonate Esters: Reaction of the sulfonyl chlorides with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters (-SO₂OR).

These functionalization pathways allow for the covalent attachment of a wide variety of organic fragments to the naphthalene backbone via the sulfur atom, enabling the synthesis of complex derivatives.

| Target Functional Group | Reaction Type | Typical Reagents | Intermediate |

|---|---|---|---|

| Sulfonyl Chloride (-SO₂Cl) | Chlorination | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | - |

| Sulfonamide (-SO₂NR₂) | Amination | Ammonia (NH₃), Primary/Secondary Amines (RNH₂/R₂NH) | Sulfonyl Chloride |

| Sulfonate Ester (-SO₂OR) | Esterification | Alcohols (ROH), Phenols (ArOH) | Sulfonyl Chloride |

Derivatization for Tailored Solubility or Specific Chemical Reactivity

Derivatization of this compound is a powerful tool for modifying its properties for specific applications. The highly polar and water-soluble nature of the parent acid can be systematically altered by targeting its functional groups.

The primary strategies for tailoring solubility and reactivity include:

Salt Formation: As a strong acid, the compound readily forms salts with various bases (e.g., NaOH, KOH, NH₄OH). google.com The choice of the counter-ion can fine-tune the solubility of the material in aqueous solutions.

Conversion to Non-polar Derivatives: Functionalization of the sulfonic acid groups, as described in section 5.2, fundamentally changes the molecule's polarity. The conversion to sulfonate esters or sulfonamides replaces the highly polar acidic protons with organic groups, significantly increasing solubility in non-polar organic solvents and reducing solubility in water. A practical application of this principle is seen in analytical chemistry, where polar naphthalenesulfonic acids are derivatized into butyl esters to increase their volatility for analysis by gas chromatography-mass spectrometry. nih.gov This derivatization makes the otherwise non-volatile sulfonic acids amenable to this analytical technique.

By strategically choosing the derivatization path, the compound can be made compatible with a wide range of solvent systems, from aqueous to organic, or prepared for integration into polymer matrices.

Role as a Ligand or Complexing Agent in Advanced Coordination Chemistry Research

The sulfonate group (-SO₃⁻) is a versatile functional group in coordination chemistry, capable of acting as a ligand for a wide range of metal ions. rsc.org The oxygen atoms of the sulfonate group can coordinate to metal centers in several modes, including monodentate, bidentate chelating, or bridging fashions. The structure of this compound, featuring two sulfonate groups held in a specific spatial arrangement by the methylene-bridged naphthalene framework, makes it a particularly interesting candidate as a multidentate ligand.

In coordination chemistry, this molecule can function as:

A Bridging Ligand: The two distinct sulfonate groups can coordinate to two different metal centers, creating bridged polynuclear complexes or one-, two-, or three-dimensional coordination polymers.

A Chelating Ligand: Depending on the flexibility of the backbone, the two sulfonate groups could potentially coordinate to the same metal center, although this is less common for this specific structure due to the distance between the groups.

Research on related sulfonate-containing ligands shows a delicate balance between the sulfonate group's ability to directly coordinate with a metal ion and its tendency to act as a hydrogen bond acceptor. rsc.org This dual nature allows for the construction of complex supramolecular architectures. The naphthalene component itself can also participate in non-covalent interactions, such as π-stacking, further influencing the structure of resulting metal complexes. The broader class of naphthalene-based ligands is recognized for its utility in constructing coordination compounds with interesting structural and biological properties. nih.govmdpi.com

| Coordination Role | Description | Potential Structural Outcome |

|---|---|---|

| Monodentate Ligand | A single sulfonate oxygen atom binds to a metal center. | Simple metal complexes. |

| Bridging Ligand | Sulfonate groups from the same molecule bind to two different metal centers. | Coordination polymers, metal-organic frameworks (MOFs). rsc.org |

| Hydrogen Bond Acceptor | Sulfonate oxygens accept hydrogen bonds from coordinated solvent molecules or other ligands. | Supramolecular assemblies, crystal engineering. rsc.org |

Oligomerization and Condensation Pathways Beyond Formaldehyde (B43269) Adducts

This compound is itself a condensation product. However, its structure allows for further oligomerization or condensation reactions to build larger, more complex molecules. While its formation involves a condensation reaction between naphthalene-2-sulfonic acid and formaldehyde, other pathways can extend its structure. wikipedia.orgresearchgate.net

Potential pathways for further condensation include:

Reaction with Other Aldehydes or Ketones: Similar to the initial synthesis with formaldehyde, the naphthalene rings can react with other aldehydes (e.g., acetaldehyde, benzaldehyde) or ketones under acidic conditions. This would lead to the formation of longer polymer chains or networks where the naphthalene units are linked by different alkylidene bridges.

Oxidative Coupling: The electron-rich naphthalene rings could potentially undergo oxidative coupling reactions, forming new carbon-carbon bonds between the monomer units to create extended, cross-linked structures.

Condensation via Sulfonic Acid Groups: Under forcing conditions such as high heat, sulfonic acid groups can undergo intermolecular dehydration to form sulfonic anhydrides (-SO₂-O-SO₂-). This reaction creates a direct link between two molecules via their sulfonyl groups, resulting in a new type of polymer.

Cross-linking via Electrophilic Substitution: Using a di-electrophilic reagent, it is possible to bridge two this compound molecules. For example, a second condensation with formaldehyde or a similar linker could react at available positions on the naphthalene rings, leading to a cross-linked polymer network. This is a common strategy in the synthesis of resins and superplasticizers. google.com

These advanced condensation and oligomerization strategies allow for the transformation of the basic this compound structure into higher-order materials with tailored properties for various industrial applications.

Polymerization Chemistry and Macromolecular Architectures Involving Methylenebisnaphthalene 2 Sulphonic Acid

Synthesis of Naphthalene (B1677914) Sulfonate Formaldehyde (B43269) Condensates (NSF)

Naphthalene sulfonate formaldehyde condensates (NSF), also known as poly(naphthalene sulfonate formaldehyde), are synthetic polymers widely used as superplasticizers and dispersing agents. chinalignin.comligninchina.com The synthesis is a multi-step process that involves the sulfonation of naphthalene, followed by a condensation reaction with formaldehyde, and concluding with neutralization. chinalignin.combohrium.comresearchgate.net

The typical production process proceeds as follows:

Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures, typically between 120°C and 160°C. chinalignin.comligninchina.com This electrophilic substitution reaction attaches sulfonic acid (–SO₃H) groups to the naphthalene ring, forming naphthalene sulfonic acid. chinalignin.comresearchgate.net To favor the formation of the β-naphthalene sulfonic acid isomer, which is more stable and desired for condensation, the reaction is controlled at high temperatures (around 160°C). researchgate.net

Condensation: The resulting naphthalene sulfonic acid is then polymerized with formaldehyde under acidic conditions. chinalignin.comligninchina.comresearchgate.net This step creates methylene (B1212753) bridges (–CH₂–) that link the naphthalene sulfonate units together. chinalignin.com The condensation temperature is generally controlled around 110°C to prevent the volatilization of formaldehyde. researchgate.net

Neutralization: The acidic polymer is neutralized with an alkali, such as sodium hydroxide (B78521) (NaOH) or calcium carbonate, to convert the sulfonic acid groups into their salt form (e.g., –SO₃Na). chinalignin.comgoogle.com This final step yields the water-soluble naphthalene sulfonate formaldehyde condensate. google.com

Reaction Mechanism and Kinetic Studies of NSF Polymerization

The polymerization of NSF involves two primary reaction mechanisms: electrophilic aromatic substitution during sulfonation and electrophilic condensation with formaldehyde.

Reaction Mechanism:

Sulfonation: The sulfonation of naphthalene is a classic electrophilic substitution reaction where sulfur trioxide (SO₃), the electrophile present in fuming sulfuric acid or generated from concentrated sulfuric acid, attacks the electron-rich naphthalene ring. researchgate.net The reaction temperature is a critical parameter; lower temperatures (35-90°C) predominantly yield α-naphthalene sulfonic acid, while higher temperatures (160-165°C) favor the thermodynamically more stable β-naphthalene sulfonic acid. researchgate.net

Condensation: The condensation of β-naphthalene sulfonic acid with formaldehyde proceeds via an acid-catalyzed electrophilic substitution mechanism. The formaldehyde is protonated in the acidic medium, forming a highly reactive carbocation (hydroxymethyl cation, ⁺CH₂OH). This electrophile then attacks the activated positions on the naphthalene sulfonic acid rings, forming a hydroxymethyl derivative. This intermediate can then react with another naphthalene sulfonic acid molecule, eliminating water and forming the characteristic methylene bridge (–CH₂–) that links the monomer units. This process repeats to build the polymer chain.

The rate of polymerization can be expressed based on the rate of monomer consumption. stanford.edulibretexts.org The acidity of the system significantly impacts the condensation degree; low acidity is unfavorable for the reaction, while excessively high acidity can lead to explosive polymerization and the formation of insoluble, high-viscosity products. researchgate.net Monitoring the reaction kinetics is crucial for optimizing the process to produce polymers with controlled properties and consistent quality. nsf.gov

Control of Molecular Weight and Polydispersity in NSF Synthesis

The molecular weight and polydispersity of NSF polymers are critical to their performance and are controlled by adjusting synthesis parameters. The degree of polymerization typically ranges from 2 to 10, corresponding to molecular weights between 500 and 2500. ligninchina.com Precise control over the molecular weight distribution (MWD) allows for the fine-tuning of polymer properties. nsf.govnih.gov

Several factors can be manipulated to control the molecular weight:

Molar Ratio of Reactants: The ratio of formaldehyde to naphthalene sulfonic acid is a primary determinant of the final molecular weight. google.com

Reaction Time and Temperature: Increasing the condensation reaction time or temperature generally leads to a higher degree of polymerization and thus a higher average molecular weight. researchgate.netgoogle.com However, excessive temperatures can cause side reactions. researchgate.net

Acidity: The concentration of the acid catalyst affects the rate of condensation, which in turn influences the molecular weight. researchgate.net

Addition of Monofunctional Compounds: Similar to other polycondensation reactions, adding a monofunctional compound can act as a chain stopper, thereby limiting the molecular weight. youtube.com

Stoichiometric Imbalance: Intentionally creating an excess of one of the bifunctional monomers can also be used to control the polymer chain length. youtube.com

The table below summarizes the influence of key synthesis parameters on the molecular weight of NSF.

| Parameter | Effect on Molecular Weight | Rationale |

| Formaldehyde/Naphthalene Sulfonate Ratio | Increasing the ratio (to a certain optimum) generally increases molecular weight. | Provides more linking units for chain extension. |

| Reaction Temperature | Higher temperatures increase the reaction rate, leading to higher molecular weight. | Increases the kinetic energy of molecules, leading to more frequent and energetic collisions. researchgate.net |

| Reaction Time | Longer reaction times allow for more condensation steps, increasing molecular weight. | Provides more time for polymer chains to grow. google.com |

| Acidity (Catalyst Concentration) | Optimal acidity maximizes the reaction rate and molecular weight. | The reaction is acid-catalyzed; however, excessively high acidity can cause undesirable side reactions. researchgate.net |

Branching and Cross-linking in NSF Polymer Architectures

The architecture of NSF polymers is not strictly linear; branching and a certain degree of cross-linking can occur during synthesis. ligninchina.com This structural complexity is crucial for the polymer's function, particularly as a dispersant where the large, branching structure provides a steric barrier that prevents particle aggregation. ligninchina.com

Branching: Branching occurs when side chains are attached to the main polymer backbone. differencebetween.com In NSF synthesis, branching can result from side reactions where the condensation reaction occurs at multiple sites on the naphthalene ring, leading to a non-linear polymer structure. doitpoms.ac.uk The degree of branching can be influenced by the reaction conditions. doitpoms.ac.uk Branched polymers typically have lower density and different melt flow properties compared to their linear counterparts. fiveable.me

Cross-linking: Cross-linking involves the formation of covalent bonds between separate polymer chains, creating a three-dimensional network. differencebetween.comdoitpoms.ac.uk While extensive cross-linking would lead to an insoluble thermoset material, a low degree of cross-linking can be present in NSF polymers. doitpoms.ac.uk This can occur if condensation reactions link different polymer chains together. The acidity and temperature of the condensation step are key factors that can promote such reactions. researchgate.net

The distinction between branching and cross-linking lies in their connectivity: branching connects a side chain to a backbone, while cross-linking connects two distinct backbones. differencebetween.comebeamservices.com Both architectural features contribute to the high molecular weight and steric hindrance properties of NSF. ligninchina.com

Copolymerization Strategies Involving Methylenebisnaphthalene-2-sulphonic Acid Derivatives

Derivatives of naphthalene sulfonic acid are valuable monomers for creating copolymers with tailored properties, often for applications in advanced materials like proton exchange membranes (PEMs). researchgate.netcanada.ca Copolymerization involves polymerizing two or more different monomers.

A common strategy is the nucleophilic polycondensation reaction to synthesize poly(arylene ether) copolymers. acs.orgpatsnap.com In this approach, a sulfonated naphthalene-based bisphenol, such as sodium 6,7-dihydroxy-2-naphthalenesulfonate (DHNS), is copolymerized with other monomers like 1,3-bis(4-fluorobenzoyl)benzene (B22858) (BFBB) and an unsulfonated diol (e.g., 4,4′-biphenol). acs.orgpatsnap.com By varying the stoichiometric ratio of the sulfonated monomer to the unsulfonated monomers, copolymers with controlled degrees of sulfonation can be prepared. researchgate.netcanada.ca This allows for precise tuning of properties such as ion-exchange capacity (IEC), water uptake, and proton conductivity. acs.orgpatsnap.com

The introduction of rigid and planar naphthalene units into the copolymer backbone can enhance mechanical properties and reduce excessive swelling, even at high degrees of sulfonation. mdpi.comcanada.ca

The table below lists examples of copolymer systems synthesized using naphthalene sulfonic acid derivatives.

| Copolymer System | Monomers | Synthesis Method | Application |

| SPAEEN-n | 2,6-difluorobenzonitrile, dihydroxynaphthalenesulfonate (DHNS), 4,4′-biphenol | Nucleophilic polycondensation | Proton Exchange Membranes canada.ca |

| SPAEEKK | 1,3-bis(4-fluorobenzoyl)benzene (BFBB), sodium 6,7-dihydroxy-2-naphthalenesulfonate (DHNS), 4,4′-biphenol or hydroquinone | Nucleophilic polycondensation | Proton Exchange Membranes acs.orgpatsnap.com |

| PNS-copolymer | 2-naphthalene sulfonic acid, other functionalized aromatic monomers | Copolymerization | Concrete Superplasticizer concrete.org |

| Sulfonated Polyimides | 1,4,5,8-naphthalene tetracarboxylic dianhydride (NDTA), sulfonated and unsulfonated diamines | High-temperature polycondensation | Proton Exchange Membranes researchgate.net |

Block and Graft Copolymer Architectures for Advanced Materials Research

Beyond random copolymers, more complex macromolecular architectures like block and graft copolymers are being developed using naphthalene sulfonic acid derivatives to create advanced materials with highly controlled morphologies.

Block Copolymers: Block copolymers consist of two or more long sequences (blocks) of different monomers linked together. Multi-block copolymers containing sulfonated poly(p-phenylene) hydrophilic blocks and naphthalene-based poly(arylene ether ketone) hydrophobic blocks have been synthesized. mdpi.com This architecture promotes microphase separation, creating well-defined hydrophilic and hydrophobic domains. Such structures are highly desirable for proton exchange membranes, as they can form continuous ion-conducting channels, leading to high proton conductivity while maintaining good mechanical strength and dimensional stability. mdpi.com

Graft Copolymers: Graft copolymers feature a main polymer backbone with side chains of a different chemical composition. cmu.eduwikipedia.org This architecture is particularly effective for designing proton exchange membranes. nih.gov A typical strategy involves synthesizing a hydrophobic polymer backbone (e.g., poly(arylene ether sulfone)) and then "grafting" hydrophilic side chains from it. nih.gov

Common synthesis methods include:

"Grafting from": Initiating sites are created along the polymer backbone, and the side-chain monomers are then polymerized from these sites. wikipedia.org For example, atom transfer radical polymerization (ATRP) can be used to grow polystyrene side chains from a bromo-functionalized poly(arylene ether sulfone) backbone, which are subsequently sulfonated. nih.gov

"Grafting to": Pre-synthesized side chains with reactive end-groups are attached to a functionalized polymer backbone. wikipedia.org

"Grafting through" (Macromonomer method): A monomer is copolymerized with a macromonomer (a polymer chain with a polymerizable end group), incorporating the pre-formed branches into the new backbone. cmu.edu

These graft copolymer structures, with a hydrophobic backbone and flexible hydrophilic ionic side chains, can lead to enhanced phase separation and dramatic improvements in proton conductivity. nih.govutm.my

Polymer Analogous Reactions and Post-Polymerization Functionalization

Polymer analogous reactions, or post-polymerization functionalization, involve the chemical modification of a pre-existing polymer. This is a powerful strategy for introducing functional groups, such as sulfonic acid groups, onto a polymer that might be difficult to synthesize directly from functionalized monomers.

A prominent example is the post-sulfonation of aromatic polymers. acs.org A non-sulfonated block copolymer, for instance, can be synthesized first, followed by a reaction to selectively introduce sulfonate groups onto specific blocks, such as polystyrene segments. nih.gov A common sulfonating agent for this purpose is acetyl sulfate (B86663), prepared from acetic anhydride (B1165640) and concentrated sulfuric acid. nih.gov

This approach offers several advantages:

It allows for the use of a wider range of polymerization techniques that may not be compatible with acidic monomers.

It provides a method to control the degree and location of functionalization on the polymer chain.

It can be used to synthesize complex architectures like sulfonated graft copolymers, where a backbone is first prepared and then functionalized or used to grow side chains that are subsequently functionalized. nih.gov

For example, graft copolymers of poly(arylene ether sulfone)-g-polystyrene can be prepared and then sulfonated using acetyl sulfate to yield the final proton-conducting material. nih.gov The degree of sulfonation can be controlled by the reaction conditions, allowing for precise tuning of the material's properties. nih.gov

Applications in Functional Materials Research

Dispersing Agents in Advanced Colloidal Systems Research

Poly(methylenebisnaphthalene-2-sulphonic acid) and its salts are widely investigated as high-performance dispersing agents in the preparation and stabilization of colloidal systems. enaspol.eu These anionic surfactants are crucial in industries requiring stable dispersions of solid particles in a liquid medium, such as in the formulation of paints, pigments, pesticides, and dyes. researchgate.netgoogle.com Their effectiveness is attributed to their ability to adsorb onto particle surfaces and create repulsive forces that prevent agglomeration.

In aqueous dispersions, the stabilization mechanism provided by this compound-based polymers is well-understood and is primarily based on a combination of electrostatic repulsion and steric hindrance. researchgate.net When the polymer adsorbs onto a particle's surface, the negatively charged sulfonate (-SO₃⁻) groups orient towards the aqueous phase. This creates a negative surface charge on the particles, leading to strong electrostatic repulsion between them, which prevents flocculation.

Simultaneously, the polymer chains extending from the particle surface into the solvent create a physical barrier. When two particles approach each other, the polymer layers begin to overlap and compress, resulting in an increase in the local osmotic pressure and a decrease in entropy, which creates a repulsive force known as steric hindrance. The combination of these electrostatic and steric forces provides robust stabilization to the colloidal system. Research indicates that a greater adsorption amount and a thicker adsorption layer, often associated with higher molecular weight fractions of the polymer, provide more sufficient steric hindrances and electrostatic repulsion. researchgate.net

While extensively studied in aqueous media, detailed research on the stabilization mechanisms of these specific polymers in non-aqueous dispersions is less prevalent. In such systems, electrostatic stabilization is generally less effective due to the low dielectric constant of the solvent. Therefore, stabilization would be expected to rely almost exclusively on steric hindrance, requiring strong interaction between the polymer's naphthalene (B1677914) backbone and the particle surface, and good solvation of the polymer chains by the non-aqueous solvent.

The functionality of this compound-based polymers as dispersing agents is fundamentally dependent on their adsorption onto the surface of suspended particles. Research into this adsorption behavior is critical for optimizing dispersion performance. Studies on cement particles have shown that the adsorption process is significantly influenced by the polymer's molecular weight. researchgate.net

Investigations using ultraviolet spectrophotometry, zeta potential analysis, and X-ray photoelectron spectroscopy have revealed that high molecular weight fractions of the polymer tend to follow a Langmuir adsorption model. researchgate.netresearchgate.net This suggests the formation of a uniform monolayer on the particle surface. In contrast, unfractionated condensates containing a mix of molecular weights may exhibit a more complex, multilayer adsorption behavior. researchgate.netresearchgate.net The amount of polymer adsorbed and the resulting thickness of the adsorption layer are key parameters; higher molecular weight fractions generally lead to greater adsorption and a thicker layer, enhancing the stability of the dispersion. researchgate.net

The surface chemistry involves the interaction between the polymer's functional groups and the particle surface. The polymer consists of hydrophobic naphthalene groups and hydrophilic sulfonate groups. researchgate.net This amphiphilic nature allows it to adsorb onto various surfaces, reducing the interfacial tension and facilitating the dispersion of particles.

Superplasticizers for High-Performance Concrete Research

In the field of construction materials, polymers of this compound are widely recognized and researched as high-range water reducers, or superplasticizers. researchgate.net Their incorporation into concrete mixtures allows for a significant reduction in the water-to-cement ratio while maintaining high workability and fluidity. This leads to the production of high-performance concrete with enhanced strength, durability, and reduced permeability. The dispersing effect of these polymers on cement particles is the primary mechanism behind their function. google.com

The addition of this compound-based superplasticizers dramatically alters the rheological properties of fresh cement paste, mortar, and concrete. The mechanism is rooted in the adsorption of the polymer onto the surfaces of cement grains. Before the addition of the superplasticizer, cement particles in water tend to flocculate due to attractive van der Waals forces, trapping a significant amount of water and leading to poor workability.

Upon addition, the anionic polymer adsorbs onto the positively charged surfaces of the hydrating cement particles. This imparts a strong negative charge to the particles, causing them to repel each other through electrostatic forces. researchgate.net This repulsion breaks down the flocculated structures, releasing the trapped water and significantly increasing the fluidity of the mixture. This dispersing action reduces the yield stress and plastic viscosity of the cementitious system, allowing for easier placement and compaction of the concrete.

| Property | Effect of this compound Polymer | Mechanism |

| Workability/Fluidity | Significantly Increased | Dispersion of cement particles via electrostatic repulsion. |

| Water Requirement | Significantly Decreased | Release of water trapped in cement flocs. |

| Yield Stress | Decreased | Breakdown of inter-particle attractive forces. |

| Plastic Viscosity | Decreased | Improved particle mobility and reduced friction. |

This table summarizes the general effects of this compound-based superplasticizers on the rheological properties of fresh cement-based materials based on established research.

This compound-based polymers interact with the mineral phases of cement and their early hydration products. The adsorption affinity varies for different phases. Research has shown that the zeta potential of the early hydration products is a key factor governing the adsorption of the superplasticizer.

For instance, ettringite, a crystalline product formed during the initial hydration of Portland cement, can exhibit a positive surface charge and strongly adsorb the anionic superplasticizer. This interaction can influence the morphology and growth of hydration product crystals. The adsorption of the polymer onto these nascent products can retard their growth by blocking active sites, which may lead to a slight delay in the initial setting time of the concrete. By controlling the early hydration kinetics and preventing premature stiffening, the superplasticizer helps maintain the workability of the concrete for a longer period.

Research on Adsorbents and Separating Agents

The unique chemical structure of this compound polymers, featuring ion-exchange capabilities via the sulfonic acid groups, has prompted research into their potential use as adsorbents and separating agents. While this area is less developed than their application as dispersants, studies highlight their utility in specific separation processes.

Research has demonstrated that naphthalene sulfonic acids can be effectively separated and recovered from aqueous solutions using basic ion exchangers as adsorbents. google.com In this process, the sulfonic acid compounds are first adsorbed onto the ion exchange resin. Subsequently, they can be desorbed, often using an alkaline solution, allowing for their recovery and potential reuse. google.com This principle is applicable to treating industrial effluents containing these compounds.

Furthermore, specific isomers of naphthalenedisulfonic acid have been separated from isomer mixtures by using aromatic diamines as separating agents, which induce the crystallization of a specific diamine salt. google.com While this research does not use the polymerized form as the adsorbent itself, it underscores the chemical principles that could be exploited in developing this compound-based materials for targeted separation applications. The presence of sulfonic groups makes these materials candidates for adsorbing cationic species, such as heavy metal ions, from wastewater, an area of ongoing environmental research.

Bio-inspired Materials and Supramolecular Assemblies

Similarly, the role of this compound in the development of bio-inspired materials and its participation in supramolecular assemblies is not documented in the current body of scientific literature. The self-assembly of various naphthalene derivatives has been a subject of interest in supramolecular chemistry, often driven by π-π stacking interactions of the naphthalene rings. However, specific studies on how the methylene (B1212753) bridge and sulfonic acid groups of this compound influence these interactions to form bio-inspired structures or complex assemblies have not been reported.

Advanced Analytical Techniques for Research Investigation

High-Performance Liquid Chromatography (HPLC) for Purity and Oligomer Distribution Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detailed analysis of sulfonated naphthalene-formaldehyde condensates. Due to the polymeric nature of the material, which consists of a complex mixture of oligomers with varying degrees of condensation, specialized HPLC methods are required to separate and quantify these components.

Ion-pair chromatography (IPC) coupled with fluorescence detection has been demonstrated as a highly effective method for this purpose. alphachem.biznih.govresearchgate.net This technique can achieve full resolution of SNFC oligomers up to a degree of condensation (n) of 5, and partial resolution for oligomers up to n=15. alphachem.biznih.gov The elution order of the oligomers, from smaller to larger chains, can be confirmed by coupling the HPLC system with mass spectrometry (LC-ESI-MS). alphachem.bizresearchgate.net

Research findings indicate that fluorescence detection is particularly suitable because the response factors are mass-constant across the different oligomers. alphachem.biznih.gov This allows for the accurate determination of the total amount of SNFC and the calculation of weight-average and number-average molecular weights from the chromatogram. alphachem.biznih.gov This level of detailed analysis is critical for understanding the product's composition, which directly influences its performance as a dispersant or superplasticizer. edpsciences.org

A typical HPLC analysis for SNFC oligomer distribution would involve an ion-pair solid-phase extraction for sample preparation, followed by injection into an IPC system. alphachem.biz The separation allows for the quantification of individual oligomer groups, providing a detailed fingerprint of the product.

Table 1: HPLC-Fluorescence Detection Data for SNFC Oligomers

| Oligomer (Degree of Condensation, n) | Detection Limit (ng/L in water sample) | Recovery in Tap Water (%) | Recovery in River Water (%) |

|---|---|---|---|

| 2 (Dimer) | 3 - 8 | 93 | 85 |

| 3 (Trimer) | 3 - 8 | 88 | 81 |

| 4 (Tetramer) | 3 - 8 | 84 | 78 |

| 5 (Pentamer) | 3 - 8 | 79 | 75 |

| 6 (Hexamer) | 3 - 8 | 79 | 74 |

| 7 (Heptamer) | 3 - 8 | - | 73 |

Data sourced from research on the quantitative analysis of sulfonated naphthalene-formaldehyde condensates. alphachem.biznih.gov

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers like Methylenebisnaphthalene-2-sulphonic acid. researchgate.net This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, while smaller molecules elute later.

GPC is used to fractionate the condensates, allowing for the characterization of different molecular weight fractions. researchgate.net Research has shown that the molecular weight of the polymer fractions significantly influences their adsorption behavior and performance as dispersants. researchgate.net For instance, higher molecular weight fractions may exhibit greater adsorption onto particle surfaces, providing more effective steric hindrance. researchgate.net

However, the analysis of these polyelectrolytes by GPC can be complex. One study noted an unusual separation order for sodium naphthalene-2-sulphonate formaldehyde (B43269) condensates on a Sephadex gel, which was attributed to a combination of adsorption effects and electrostatic repulsion between the anionic polymer and the stationary phase. researchgate.net This highlights the importance of careful method development and column selection for accurate molecular weight characterization of these charged polymers.

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis

Capillary Electrophoresis (CE) is a powerful analytical technique that separates species based on their charge-to-mass ratio in an electric field. Given that this compound is an anionic polyelectrolyte, with each repeating unit carrying a sulfonate group, CE is a theoretically suitable method for its analysis. It offers high separation efficiency and can be used to analyze complex mixtures. mdpi.com

While CE is widely used for the charge-based separation of various molecules, from small ions to large proteins, specific research detailing the application of CE for the routine analysis of this compound oligomers is not extensively documented in publicly available literature. mdpi.comresearchgate.netnih.gov General analytical reviews mention CE as a potential method for analyzing naphthalene (B1677914) sulfonates. researchgate.net The technique's ability to separate charged oligomers could provide valuable information on the charge heterogeneity and distribution within a sample, complementing data from HPLC and GPC. Further research in this area could establish CE as a valuable tool for characterizing these important industrial polymers.

Rheological Characterization of this compound Solutions and Dispersions

The primary function of this compound and its salts is to act as a dispersant or superplasticizer, modifying the flow properties of suspensions and pastes. Therefore, rheological characterization is a critical area of research. Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'.

In the context of its main application in concrete, research focuses on how the addition of the sulfonated naphthalene formaldehyde (SNF) condensate affects the rheological properties of cement paste. researchgate.net Key parameters measured include yield stress and plastic viscosity. Studies consistently show that SNF effectively reduces the yield stress of cementitious slurries, which is attributed to the adsorption of the polymer onto cement particles, leading to electrostatic and steric repulsion that disperses the particles and releases trapped water. nih.govresearchgate.netkyushu-u.ac.jp

The effectiveness of the polymer is dependent on its dosage. An optimal dosage can significantly improve the fluidity of a mixture; however, excessive amounts can sometimes lead to undesirable effects like segregation. researchgate.net Rheological measurements are therefore essential for optimizing formulations and understanding the mechanism of action of the dispersant. kyushu-u.ac.jp

Table 2: Effect of SNF Dosage on Cement Paste Yield Stress

| Mixing Technique | SNF Dosage (% by weight of slag) | Effect on Yield Stress |

|---|---|---|

| Normal Mixing (NM) | 0.75% | Optimal Reduction |

| Pre-mixing (PM) | 0.5% | Optimal Reduction |

| Component Mixing (CM) | 0.25% | Optimal Reduction |

Data adapted from a study on the rheological compatibility of SNF in activated slag-based mixes. nih.gov

Surface Tension and Interfacial Activity Measurements in Research Contexts

As an anionic surfactant, this compound exhibits surface activity, meaning it can lower the surface tension of a liquid in which it is dissolved. standardchemicals.com.au This property is fundamental to its function as a wetting and dispersing agent. alphachem.biz Measurements of surface tension and interfacial activity provide insight into the molecule's behavior at interfaces, such as the liquid-air or liquid-solid interface.

The molecule's structure, featuring hydrophobic naphthalene groups and hydrophilic sulfonate groups, drives it to accumulate at interfaces, which reduces the surface tension of the aqueous solution. researchgate.netresearchgate.net This reduction in surface tension facilitates the wetting of solid particles and contributes to the stability of dispersions. In some applications, such as froth flotation, it can also act as a frothing agent by helping to create a stable froth. standardchemicals.com.au This is because the polymer molecules lower the surface tension of the water, allowing gas bubbles to form and stabilize. standardchemicals.com.au

Table 3: Physicochemical Properties of this compound (as Sodium Salt)

| Property | Value / Description |

|---|---|

| Chemical Type | Anionic Surfactant |

| Function | Dispersing agent, Emulsion stabilizer, Surfactant |

| pH (Aqueous Solution) | 7 - 9 |

| Surface Tension (Mn/m) | 68 - 72 |

Data compiled from technical specifications. muhuchina.com

Environmental Chemistry and Remediation Research

Biodegradation Studies of Methylenebisnaphthalene-2-sulphonic Acid and its Derivatives

The biodegradation of sulfonated naphthalene-formaldehyde condensates (SNFCs), a category of compounds that includes this compound, has been the subject of targeted research. These compounds are known for their resistance to degradation due to the stability imparted by the sulfonate groups on the aromatic rings. nih.gov

Research has demonstrated that the biodegradation of these complex polymers is a multi-step process. A study utilizing an acclimated aerobic bacterial consortium isolated from activated sludge revealed a two-phase degradation mechanism. The initial phase involves the enzymatic cleavage of the methylene (B1212753) (-CH2-) bridges that link the naphthalene (B1677914) sulfonate units. Following this, the second phase consists of the breakdown of the resulting aromatic nuclei. africaresearchconnects.com

The bacterial communities responsible for this degradation have been identified as being predominantly composed of aerobic, Gram-negative rods from the Pseudomonadaceae family. Specific species identified as capable of degrading SNFCs include Burkholderia cepacia, Brevundimonas vesicularis, Pseudomonas stutzeri, Ralstonia picketti, Shewanella putrefaciens, Sphingomonas paucimobilis, and Agrobacterium radiobacter. africaresearchconnects.com

However, studies on the environmental fate of SNFCs have shown that the biodegradability varies significantly with the degree of polymerization. While most monomeric sulfonated naphthalenes can be biodegraded over time, the oligomeric components, which include dimers like this compound and larger polymers, are significantly more resistant to microbial attack. ethz.ch Laboratory experiments have confirmed that naphthalene-1,5-disulfonate (B1223632) and the oligomeric fractions of SNFCs were not degraded within an observation period of up to 195 days, indicating their persistence in subsurface waters. researchgate.net This persistence is a key factor in their environmental behavior and potential for long-range transport.

Table 1: Bacterial Species Involved in the Biodegradation of Sulfonated Naphthalene-Formaldehyde Condensates

| Bacterial Species | Family | Gram Stain |

| Burkholderia cepacia | Pseudomonadaceae | Negative |

| Brevundimonas vesicularis | Pseudomonadaceae | Negative |

| Pseudomonas stutzeri | Pseudomonadaceae | Negative |

| Ralstonia picketti | Pseudomonadaceae | Negative |

| Shewanella putrefaciens | Pseudomonadaceae | Negative |

| Sphingomonas paucimobilis | Pseudomonadaceae | Negative |

| Agrobacterium radiobacter | Pseudomonadaceae | Negative |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are considered promising technologies for treating refractory organic contaminants, such as those found in industrial wastewaters from the textile, pharmaceutical, and petrochemical industries. mdpi.com Given the recalcitrant nature of sulfonated aromatic compounds like this compound, AOPs represent a potentially effective remediation strategy.

Common AOPs include ozonation, the Fenton process (using hydrogen peroxide and iron ions), and various photocatalytic processes. mdpi.com For instance, the Fenton process has been shown to be highly effective in decolorizing and degrading various industrial dyes, achieving complete removal under optimal conditions. mdpi.com The combination of different AOPs, such as ozonation with the Fenton process, can accelerate the degradation of pollutants. mdpi.com

While specific studies focusing solely on this compound are not prevalent, research on similar sulfonated naphthalene compounds demonstrates the feasibility of AOPs. These methods work by generating highly reactive radicals that can attack the stable aromatic structure of these pollutants, leading to their mineralization into simpler, less harmful substances like CO2 and H2O. mdpi.com The effectiveness of a particular AOP can depend on various factors, including the pH of the solution, the concentration of the pollutant, and the presence of other substances in the water matrix.

Table 2: Overview of Common Advanced Oxidation Processes

| Process | Primary Oxidant/Mechanism | Key Features |

| Fenton Process | H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ | Effective for a wide range of organic pollutants; reaction conditions (e.g., pH) are critical. |

| Ozonation | O₃ | Strong oxidant; can be combined with UV or H₂O₂ to enhance •OH production. |

| Photocatalysis | Semiconductor (e.g., TiO₂) + UV light | Generates •OH and other reactive oxygen species on the catalyst surface. |

| Sonolysis | Ultrasound frequencies | Acoustic cavitation creates localized high temperatures and pressures, leading to water dissociation into radicals. mdpi.com |

| Electro-Fenton | Electrochemically generated H₂O₂ and regenerated Fe²⁺ | Offers in-situ generation of Fenton's reagents, potentially reducing costs and sludge production. rsc.org |

Sorption and Transport Behavior in Environmental Matrices Research

The sorption and transport of this compound and related SNFCs in the environment are largely governed by their chemical structure, particularly their anionic character and degree of polymerization. These compounds are highly water-soluble, which suggests a high potential for mobility in aquatic systems. nih.gov However, their interaction with solid environmental matrices like soil, sediment, and sewage sludge plays a crucial role in their ultimate fate and distribution.

Field studies have shown that SNFCs adsorb to suspended solids and river sediments, with concentrations reaching up to several milligrams per kilogram (dry matter) in major rivers. nih.gov In municipal sewage sludge, particularly from wastewater treatment plants receiving industrial effluent, concentrations can be significantly higher. nih.gov

The partitioning of these compounds between the aqueous phase and solid matrices is described by the solid-liquid partition coefficient (Kd). For SNFC oligomers with chain lengths of three to six naphthalenesulfonate units, Kd values have been determined to be in the range of 10² to 10⁴ L kg⁻¹. nih.gov Research has also indicated that the adsorption of SNFC oligomers to aquifer material increases with the chain length. ethz.ch This stronger adsorption of higher molecular weight fractions leads to significant retardation in their transport through soil and groundwater systems. researchgate.net For example, oligomers with chain lengths greater than four units were found to adsorb to an extent of more than 90% within hours, limiting their leaching into groundwater. ethz.ch

Table 3: Solid-Liquid Partition Coefficients (Kd) for SNFC Oligomers

| Environmental Matrix | Oligomer Chain Length (n) | Kd Range (L kg⁻¹) |

| Wastewater & Sewage Sludge | 3 - 6 | 10² - 10⁴ |

| Suspended Solids & River Water | 3 - 6 | 10² - 10⁴ |

Advanced Detection and Monitoring Methodologies in Environmental Samples

The detection and quantification of this compound and other SNFCs in complex environmental samples require sensitive and specific analytical methods. Due to their high polarity and non-volatile nature, chromatographic techniques are generally preferred.

One established method for the analysis of SNFC oligomers in solid environmental matrices involves ultrasonic extraction under alkaline conditions, followed by ion-pair high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov This method has been successfully applied to sewage sludge, suspended solids, and river sediments, achieving limits of quantification around 0.1 mg kg⁻¹ (dry matter). nih.gov

For aqueous samples, spectrofluorimetry offers a rapid and sensitive screening method. Synchronous excitation fluorimetry, with a specific wavelength difference (Δλ) of 105 nm, allows for the collective determination of all SNFC components (monomers and oligomers) without the need for extensive sample preparation or chromatographic separation. ethz.chresearchgate.net A simple clean-up step with n-hexane can be used to remove potential interferences from nonpolar compounds like naphthalene. This method has a detection limit of 0.2 µg/L. ethz.ch

More advanced methods combine on-line solid-phase extraction (SPE) with ion-pair liquid chromatography and fast-scanning fluorescence detection. leidenuniv.nlnih.gov This approach allows for the pre-concentration of the analytes from water samples and provides high sensitivity and the ability to quantify a mixture of different naphthalenesulfonates and their derivatives. leidenuniv.nlnih.gov A review of analytical techniques also highlights the use of capillary electrophoresis and mass spectrometry for the identification and quantification of naphthalene sulfonates. nih.govresearchgate.net

Table 4: Analytical Methods for the Detection of SNFCs

| Method | Sample Matrix | Detection Principle | Typical Quantification/Detection Limit |

| Ion-Pair HPLC with Fluorescence Detection | Sewage Sludge, Sediments, Suspended Solids | Chromatographic separation followed by fluorescence measurement. | ~0.1 mg kg⁻¹ |

| Synchronous Excitation Fluorimetry | Aqueous Samples (Groundwater, Surface Water) | Spectrofluorimetric measurement at a constant wavelength difference. | 0.2 µg/L |

| On-line SPE-Ion-Pair LC-Fluorescence Detection | Aqueous Samples | Automated sample pre-concentration and chromatographic analysis. | 0.01 - 3 µg/L |

Emerging Research Directions and Future Perspectives

Integration in Nanoscience and Nanomaterials Research

The integration of Methylenebisnaphthalene-2-sulphonic acid into nanoscience is a promising field, primarily focusing on its use as a functionalizing agent for nanoparticles. The sulfonic acid groups can be anchored to the surface of various nanomaterials, imparting new properties and creating sophisticated, hybrid materials.

Research has demonstrated the successful synthesis of sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe₃O₄@C-SO₃H) as highly efficient and easily separable catalysts. nih.goveurekaselect.com While these studies often use simpler sulfonic acids, they establish a strong precedent for using molecules like this compound. Its larger, more rigid bis-naphthalene structure could offer distinct advantages: